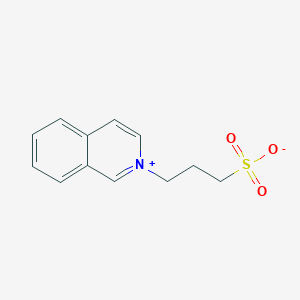
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt is a chemical compound with the molecular formula C12H13NO3S. It is known for its unique structure, which includes an isoquinolinium core and a sulfopropyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(3-sulfopropyl)-, inner salt typically involves the reaction of isoquinoline with 1,3-propanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Isoquinoline and 1,3-propanesultone.
Conditions: The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane, at a temperature range of 50-80°C.
Procedure: Isoquinoline is dissolved in the solvent, and 1,3-propanesultone is added dropwise. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is isolated by filtration and purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving large-scale chromatography or crystallization units.
化学反応の分析
Types of Reactions
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfopropyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the isoquinolinium core.
Reduction: Reduced isoquinolinium compounds.
Substitution: Substituted isoquinolinium derivatives with different functional groups.
科学的研究の応用
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of Isoquinolinium, 2-(3-sulfopropyl)-, inner salt involves its interaction with molecular targets such as enzymes and receptors. The sulfopropyl group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways. The isoquinolinium core can interact with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modulation of their activity.
類似化合物との比較
Similar Compounds
- Isoquinolinium, 2-(3-sulfopropyl)-, hydroxide, inner salt
- Quinoline, 2-(3-sulfopropyl)-, inner salt
- Pyridinium, 2-(3-sulfopropyl)-, inner salt
Uniqueness
Isoquinolinium, 2-(3-sulfopropyl)-, inner salt is unique due to its specific combination of an isoquinolinium core and a sulfopropyl group. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
15589-64-7 |
|---|---|
分子式 |
C12H15NO4S |
分子量 |
269.32 g/mol |
IUPAC名 |
3-isoquinolin-2-ium-2-ylpropane-1-sulfonic acid;hydroxide |
InChI |
InChI=1S/C12H13NO3S.H2O/c14-17(15,16)9-3-7-13-8-6-11-4-1-2-5-12(11)10-13;/h1-2,4-6,8,10H,3,7,9H2;1H2 |
InChIキー |
ZMEIEJHEHPRCGT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCS(=O)(=O)[O-] |
正規SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCS(=O)(=O)O.[OH-] |
Key on ui other cas no. |
15589-64-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















